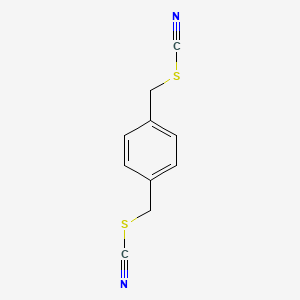
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoquinoline derivatives is a topic of considerable interest. For instance, a novel method for the introduction of a methyl group at C1 of isoquinolines is presented, which is relevant to the synthesis of methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate . Additionally, the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles demonstrates a convergent route that could be adapted for the synthesis of related compounds . Moreover, the synthesis of methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate under microwave irradiation shows the efficiency of modern synthetic techniques that could potentially be applied to the synthesis of methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for understanding their chemical behavior. X-ray structural analysis has been used to establish the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which provides valuable information on the three-dimensional arrangement of atoms in the molecule . This type of analysis is essential for the molecular structure analysis of methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of isoquinoline derivatives is diverse. For example, the oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride leads to the formation of 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates, demonstrating the potential for various chemical transformations . Additionally, the reaction of methyl isocyanoacetate with nitrophthalic anhydrides to synthesize nitro-1,2-dihydro-1-oxoisoquinoline-3-carboxylate compounds shows the versatility of isoquinoline derivatives in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. The synthesis and characterization of various isoquinoline derivatives, such as those described in the provided papers, contribute to the understanding of their properties, such as solubility, melting points, and reactivity . These properties are important for the practical application of these compounds in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, closely related to Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate, and evaluated their anticancer effects. These derivatives demonstrated significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).
Synthesis of Isoquinoline Derivatives
A new general synthesis method for methyl isoquinoline-3-carboxylates, including derivatives of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate, has been described, allowing the preparation of isoquinolines with various substituents (Hiebl et al., 1999).
Novel Synthesis Methods
Unusual oxidation in thionyl chloride has led to a novel synthesis method for methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, demonstrating the versatility in creating different derivatives (Beattie & Hales, 1992).
Alkaloid Synthesis
Mammalian alkaloids, including derivatives of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate, have been synthesized and studied, with a focus on the O-methylation process. This research contributes to understanding the biosynthesis and potential applications of these alkaloids (Rozwadowska et al., 1988).
Antibacterial Agents
Some studies have focused on synthesizing and testing the antibacterial activities of 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound closely related to Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate. This research contributes to the development of new antibacterial agents (Goueffon et al., 1981).
Chemical Delivery Systems
Research on a 1,2-dihydroisoquinoline-based chemical delivery system for 3'-deoxyazidothymidine (AZT) involves derivatives of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate. This study provides insights into designing drug delivery systems using these compounds (Pop et al., 1993).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAAMEMUBWBMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733591 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate | |
CAS RN |
658082-39-4 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B3029348.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)



![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/no-structure.png)


![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)


